2,3,4-Trimethyloxetane
Description
2,3,4-Trimethyloxetane (CAS RN: 53778-61-3) is a cyclic ether derivative of oxetane, a four-membered oxygen-containing ring. Its molecular formula is C₆H₁₂O, with an average molecular mass of 100.161 g/mol and a monoisotopic mass of 100.088815 g/mol . The compound features three methyl groups attached to the oxetane ring at the 2-, 3-, and 4-positions, resulting in a stereoisomeric structure denoted as (2α,3α,4β) . This substitution pattern introduces steric strain due to the proximity of methyl groups on adjacent carbon atoms, which may influence its reactivity and physical properties compared to less-substituted oxetanes.
Structure
3D Structure
Properties
CAS No. |
32347-12-9 |
|---|---|
Molecular Formula |
C6H12O |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
2,3,4-trimethyloxetane |
InChI |
InChI=1S/C6H12O/c1-4-5(2)7-6(4)3/h4-6H,1-3H3 |
InChI Key |
HTCOCLGRYILICZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC1C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4-Trimethyloxetane can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3,4-trimethyl-1,3-butadiene with an oxidizing agent can yield 2,3,4-trimethyloxetane .
Industrial Production Methods: Industrial production of 2,3,4-trimethyloxetane typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trimethyloxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert 2,3,4-trimethyloxetane into simpler alcohols or hydrocarbons.
Substitution: Substitution reactions can introduce different functional groups into the oxetane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
2,3,4-Trimethyloxetane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: 2,3,4-Trimethyloxetane derivatives are explored for their potential therapeutic properties.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which 2,3,4-trimethyloxetane exerts its effects involves interactions with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in various chemical processes. These interactions can influence biological pathways and chemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers: 2,2,4-Trimethyloxetane
2,2,4-Trimethyloxetane (CAS RN: 23120-44-7) is a structural isomer of 2,3,4-trimethyloxetane . Key differences include:
- Substitution Pattern : The methyl groups in 2,2,4-trimethyloxetane are positioned at carbons 2, 2, and 4, creating a geminal di-methyl group at C2. This reduces steric hindrance compared to the adjacent substitutions in 2,3,4-trimethyloxetane.
- Ring Strain : The geminal substitution in 2,2,4-trimethyloxetane likely results in lower torsional strain, as the methyl groups at C2 are oriented away from the oxygen atom. In contrast, 2,3,4-trimethyloxetane may exhibit higher strain due to eclipsing interactions between adjacent substituents.
- Synthetic Applications : While specific data on reactivity are absent in the provided evidence, the substitution pattern in 2,2,4-trimethyloxetane may favor nucleophilic ring-opening reactions at the less-hindered C3 position, whereas 2,3,4-trimethyloxetane’s crowded structure could limit such reactivity.
Table 1: Structural Comparison of Oxetane Derivatives
| Compound | Molecular Formula | Substituent Positions | Key Structural Feature |
|---|---|---|---|
| 2,3,4-Trimethyloxetane | C₆H₁₂O | 2, 3, 4 | Adjacent methyl groups; high strain |
| 2,2,4-Trimethyloxetane | C₆H₁₂O | 2, 2, 4 | Geminal methyl groups; lower strain |
Branched Alkanes: 2,3,4-Trimethylhexane
2,3,4-Trimethylhexane (C₉H₂₀) is a branched alkane identified in plant volatiles .
- Polarity: The absence of an oxygen atom in 2,3,4-trimethylhexane results in nonpolar characteristics, leading to lower solubility in polar solvents compared to 2,3,4-trimethyloxetane.
- Volatility : Branched alkanes like 2,3,4-trimethylhexane typically exhibit higher volatility than cyclic ethers due to weaker intermolecular forces. However, the rigid oxetane ring in 2,3,4-trimethyloxetane may reduce volatility despite its oxygen content.
- Biological Relevance : 2,3,4-Trimethylhexane has been implicated in insect antennal responses to plant volatiles , whereas oxetane derivatives are more commonly studied in medicinal chemistry for their metabolic stability.
Table 2: Functional Group Impact on Properties
| Compound | Functional Group | Boiling Point (Predicted) | Solubility in Water |
|---|---|---|---|
| 2,3,4-Trimethyloxetane | Cyclic ether | Moderate (~100–120°C) | Low (polar solvent) |
| 2,3,4-Trimethylhexane | Branched alkane | Low (~150–170°C) | Insoluble |
Substitution Patterns in Pharmacologically Active Compounds
For 2,3,4-trimethyloxetane:
- Steric Effects : The crowded substitution pattern may hinder interactions with enzymatic targets, unlike the planar trihydroxyphenyl groups in HIV inhibitors.
- Synthetic Utility: The oxetane ring’s strain could be exploited in drug design for controlled ring-opening reactions, analogous to the multivalent architectures in polyphenolic compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
